3-Phenyl-2-propyn-1-ol
Overview
Description
3-Phenyl-2-propyn-1-ol: is an organic compound with the molecular formula C9H8O . It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is characterized by the presence of a phenyl group attached to a propyn-1-ol moiety, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
3-Phenyl-2-propyn-1-ol is an organic chemical compound with the molecular formula C9H8O . It is primarily known for its inhibitory effect on nitrification in soil
Mode of Action
It is known to have an inhibitory effect on nitrification in soil . Nitrification is a key process in the nitrogen cycle that involves the conversion of ammonia to nitrate by soil bacteria. By inhibiting this process, this compound could potentially affect the availability of nitrogen in the soil, which could have implications for plant growth and soil health.
Biochemical Pathways
Given its inhibitory effect on nitrification, it can be inferred that it likely interferes with the metabolic pathways of nitrifying bacteria in the soil .
Result of Action
The primary known result of the action of this compound is the inhibition of nitrification in soil . This could potentially lead to changes in soil nitrogen levels, affecting plant growth and soil microbial communities.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, soil properties such as pH, temperature, moisture content, and organic matter content could potentially affect the compound’s stability, efficacy, and overall impact on nitrification
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-2-propyn-1-ol can be synthesized through various methods. One common method involves the coupling of iodobenzene with propargyl alcohol in the presence of a palladium catalyst. The reaction typically proceeds as follows :
- Dissolve iodobenzene in tetrahydrofuran.
- Add triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Stir the mixture in an ice bath for 30 minutes.
- Add a solution of propargyl alcohol in tetrahydrofuran dropwise.
- Warm the mixture to room temperature and stir for an additional 30 minutes.
- Purify the product through column chromatography to obtain this compound with a high yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Phenylpropynal, phenylpropynoic acid.
Reduction: Phenylpropyne, phenylpropene.
Substitution: Phenylpropynyl chloride, phenylpropynyl bromide.
Scientific Research Applications
3-Phenyl-2-propyn-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Propargyl alcohol: A simpler alkyne alcohol with similar reactivity but lacking the phenyl group.
Phenylacetylene: An alkyne with a phenyl group but lacking the hydroxyl group.
Phenylpropargyl alcohol: A compound with a similar structure but different substitution patterns.
Uniqueness: 3-Phenyl-2-propyn-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group attached to a propynyl moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-phenylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITUNGCLDSFVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074543 | |
Record name | 3-Phenyl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-58-1 | |
Record name | 3-Phenyl-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1504-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyn-1-ol, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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